4-tert-butyl-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
CAS No.: 2549036-64-6
Cat. No.: VC11803451
Molecular Formula: C18H23F3N6
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549036-64-6 |
|---|---|
| Molecular Formula | C18H23F3N6 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 4-tert-butyl-2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C18H23F3N6/c1-12-24-13(17(2,3)4)9-16(25-12)27-7-5-26(6-8-27)15-10-14(18(19,20)21)22-11-23-15/h9-11H,5-8H2,1-4H3 |
| Standard InChI Key | IJUBYXDRCYRMGF-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(C)(C)C |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(C)(C)C |
Introduction
Structural Overview
This compound belongs to the pyrimidine derivatives family, which are heterocyclic aromatic organic compounds containing nitrogen atoms at positions 1 and 3 in a six-membered ring. The key structural features include:
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4-tert-butyl group: A bulky alkyl substituent at position 4 of the pyrimidine ring, contributing to steric effects and hydrophobic interactions.
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2-methyl group: A methyl substituent at position 2 of the pyrimidine ring.
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6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl} group: A complex substituent at position 6, featuring:
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A trifluoromethyl-pyrimidine moiety known for enhancing lipophilicity and metabolic stability.
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A piperazine ring, which is often associated with bioactivity in pharmaceuticals.
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The molecular formula and weight of the compound are not explicitly provided in the search results but can be calculated based on its structure.
Synthesis
The synthesis of such pyrimidine derivatives typically involves multi-step organic reactions. General methods include:
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Formation of the pyrimidine core: This is achieved by cyclization reactions involving β-dicarbonyl compounds (e.g., diketones) and guanidine derivatives.
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Functionalization at specific positions: Using selective alkylation or substitution reactions to introduce tert-butyl, methyl, and other functional groups.
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Attachment of piperazine derivatives: This step may involve nucleophilic substitution or coupling reactions, where the piperazine moiety is introduced through intermediates like halogenated pyrimidines.
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Introduction of trifluoromethyl groups: This can be accomplished via trifluoromethylation reagents such as CF3I or Togni's reagent.
Detailed synthetic pathways for similar compounds are well-documented in literature .
Biological Activity
Pyrimidine derivatives with similar structural motifs are widely studied for their biological activities. Based on analogous compounds:
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Potential as enzyme inhibitors: The piperazine-pyrimidine scaffold is known to interact with enzymes like tyrosinase or kinases, making it a candidate for therapeutic applications .
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Antimicrobial properties: Pyrimidines substituted with trifluoromethyl groups often exhibit antibacterial or antifungal activity due to their enhanced lipophilicity .
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Pharmacological relevance of piperazine rings: Piperazine-containing molecules are frequently found in drugs targeting central nervous system disorders, cancer, or infectious diseases.
Applications
The compound's structural features suggest potential applications in:
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Drug discovery:
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It could serve as a lead compound for developing inhibitors targeting enzymes like tyrosinase (for hyperpigmentation disorders) or kinases (for cancer therapy).
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The trifluoromethyl group enhances metabolic stability, making it suitable for pharmacokinetics optimization.
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Material science:
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Its bulky substituents and fluorinated groups may find applications in designing advanced materials with specific electronic properties.
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Agrochemicals:
Data Table: Key Features
| Feature | Description |
|---|---|
| Chemical Name | 4-tert-butyl-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine |
| Structural Class | Pyrimidine derivative |
| Functional Groups | tert-butyl, methyl, trifluoromethyl, piperazine |
| Potential Applications | Drug discovery, agrochemicals, material science |
| Synthetic Challenges | Multi-step synthesis requiring precise functionalization |
Research Gaps
While this compound shows promise based on its structural features:
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Detailed pharmacological studies are needed to confirm its bioactivity.
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Toxicological profiles and environmental impact assessments must be conducted for real-world applications.
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Optimization of synthetic routes could improve yield and scalability.
By addressing these gaps, this compound could emerge as a valuable candidate in multiple scientific domains.
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